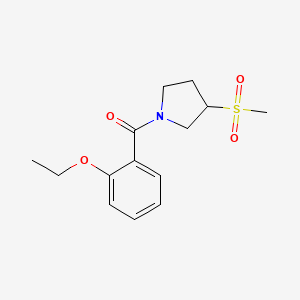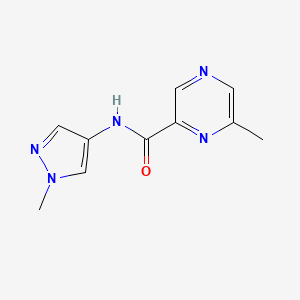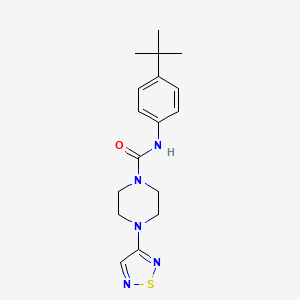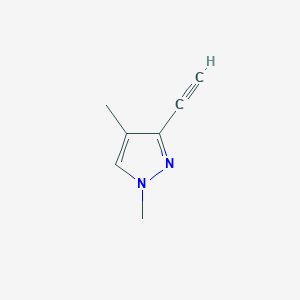
(2-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-Ethoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, paper discusses a compound with a methanone group and a substituted phenyl ring, similar to the target compound. Paper explores organotin(IV) complexes derived from a compound with a pyrrolidin-1-yl methanone moiety, which is also part of the target compound's structure. Lastly, paper describes the synthesis and characterization of a compound with a substituted phenyl methanone, providing a potential analogy for the synthesis and properties of the target compound.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of carbonylation reactions with triphosgene and the addition of different aniline derivatives, as described in paper . This suggests that the target compound could potentially be synthesized through similar methods, possibly involving the reaction of an appropriate ethoxyphenyl precursor with a methylsulfonyl pyrrolidine derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using techniques like X-ray diffraction (XRD), as seen in paper . This method allows for the determination of crystal and molecular structures, including the identification of intermolecular hydrogen bonds. Such analysis could be applied to the target compound to elucidate its three-dimensional conformation and bonding interactions.
Chemical Reactions Analysis
The reactivity of compounds with methanone groups and substituted phenyl rings can be complex. Paper provides an example of how such compounds can form complexes with metals, in this case, organotin(IV). This indicates that the target compound might also participate in coordination chemistry, potentially forming complexes with suitable metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the target molecule include their spectroscopic characteristics, as detailed in papers and . These compounds have been characterized by various spectroscopic techniques, including FTIR, UV-VIS, NMR, and mass spectrometry. The target compound's properties, such as solubility, melting point, and molar conductivity, could be inferred based on these related compounds' properties. Additionally, the biological activity, such as antimicrobial properties, has been evaluated for some of these compounds , suggesting that the target compound may also possess biological activities worth investigating.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research on the environmental fate, biodegradation, and ecological impact of synthetic organic compounds is vital. Studies like those on phosphonic acids and their applications across chemistry, biology, and physics demonstrate the interest in understanding how such compounds interact with the environment and potential uses in bioremediation or as bioactive agents (Sevrain et al., 2017).
Analytical and Detection Techniques
Developing analytical methods to detect and quantify trace amounts of organic compounds in biological fluids and environmental samples is another significant area. For instance, the analysis of cathinone derivatives and their identification through advanced chromatographic techniques highlights the ongoing need for research in detecting and understanding novel synthetic molecules (Majchrzak et al., 2017).
Synthesis and Novel Applications
The synthesis of complex organic molecules and exploring their potential applications in various fields, including materials science and pharmaceuticals, is a crucial area of research. Efforts to synthesize novel compounds like omeprazole derivatives and understand their impurities and transformation products are examples of how research can pave the way for new applications of complex molecules (Saini et al., 2019).
Mecanismo De Acción
Target of Action
Compounds containing indole derivatives and pyrrolidine rings have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s difficult to detail its exact mode of action. Generally, compounds interact with their targets (often proteins or enzymes) to modulate their activity, which can result in therapeutic effects .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The biological activities of similar compounds suggest that they could have a broad range of effects depending on the specific targets and pathways they interact with .
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-19-13-7-5-4-6-12(13)14(16)15-9-8-11(10-15)20(2,17)18/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJKZWYESIOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester](/img/structure/B2516477.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)
![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)


![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)



![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)